N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Description
Properties
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-9-18(2)11-21(10-17)26-25(29)16-31-24-15-30-22(12-23(24)28)14-27-8-7-19-5-3-4-6-20(19)13-27/h3-6,9-12,15H,7-8,13-14,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNAWSRCHJLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the isoquinoline moiety, and the final coupling with the acetamide group. Common synthetic routes may include:
Formation of the Pyran Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoquinoline Moiety: This can be achieved through a Friedel-Crafts acylation reaction or other suitable methods.
Coupling with the Acetamide Group: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by a dimethylphenyl group and a pyran ring that incorporates a tetrahydroisoquinoline moiety. The synthesis of this compound typically involves several steps that may require specific reagents and catalysts. The general synthetic pathway includes:
- Formation of the Pyran Ring : Utilizing appropriate starting materials to construct the pyran backbone.
- Introduction of the Tetrahydroisoquinoline : Employing methods such as reductive amination or other coupling reactions.
- Final Acetylation : Modifying the compound to introduce the acetamide functional group.
The synthesis can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound showed significant growth inhibition against several cancer types, indicating its potential as an anticancer agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Efficacy : A study demonstrated that this compound significantly reduced tumor cell viability in cultured human cancer cells.
- Molecular Docking Studies : Computational analyses indicated strong binding affinities to targets associated with cancer progression, suggesting a rational basis for its anticancer activity .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Aromatic Substitutions
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
- Key Features: Aryl group: 4-methylphenyl. Functional groups: Cyano, sulfamoyl, hydrazinylidene. Physical Properties: Melting point (288°C), high yield (94%), and IR bands indicative of NH/amide (3325–3186 cm⁻¹) and nitrile (2214 cm⁻¹) groups . Biological Relevance: The sulfamoyl group enhances aqueous solubility, a critical factor for bioavailability compared to the dimethylphenyl group in the target compound.
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)
- Key Features: Aryl group: 4-methoxyphenyl. Functional groups: Methoxy, cyano, sulfamoyl. Physical Properties: Lower melting point (274°C) than 13a, likely due to methoxy-induced conformational flexibility . Comparison: The methoxy group in 13b may improve membrane permeability relative to the methyl group in 13a or the dimethylphenyl group in the target compound.
Table 1. Comparative Analysis of Acetamide Derivatives
Stereochemically Complex Acetamide Analogues
(R)- and (S)-Configured Acetamides (Compounds m, n, o)
- Key Features: Substituents: 2,6-Dimethylphenoxy, tetrahydroisoquinoline-like moieties. Stereochemistry: Defined (R/S) configurations at multiple chiral centers . Comparison: The stereochemical complexity in compounds m, n, o may enhance target selectivity compared to the target compound, which lacks explicit stereochemical data. However, the dimethylphenoxy group shared with the target compound could confer similar logP values, influencing lipophilicity .
Research Findings and Implications
- Synthetic Accessibility : High yields (>90%) for 13a/b suggest robust coupling methodologies applicable to the target compound’s synthesis .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., sulfamoyl in 13a/b) improve solubility but may reduce CNS penetration.
- Bulky substituents (e.g., 3,5-dimethylphenyl in the target compound) could hinder metabolic degradation but reduce aqueous solubility.
- Gaps in Data : Pharmacokinetic (e.g., logP, bioavailability) and target-binding data for the target compound are absent in the provided literature, necessitating further experimental validation.
Biological Activity
N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a dimethylphenyl group and a tetrahydroisoquinoline moiety linked through a pyran ring. This unique arrangement contributes to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antioxidant Activity : The presence of the pyran ring is associated with antioxidant properties, which can help mitigate oxidative stress in cells.
- Anticancer Properties : Studies have suggested that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, indicating potential use in treating infections.
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1 below.
| Activity Type | Test System | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | 25 | |
| Anticancer | HeLa Cell Line | 15 | |
| Antimicrobial | Staphylococcus aureus | 30 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 20 |
Case Studies
-
Anticancer Activity in HeLa Cells :
A study evaluated the effects of the compound on HeLa cells and demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests potential as an anticancer agent targeting cervical cancer cells. -
Antioxidant Effects :
In an experiment using the DPPH assay to measure radical scavenging activity, the compound exhibited notable antioxidant properties with an IC50 value of 25 µM. This positions it as a candidate for further studies in oxidative stress-related conditions. -
Antimicrobial Efficacy :
The compound was tested against Staphylococcus aureus and showed promising antimicrobial activity with an EC50 of 30 µM. This highlights its potential application in treating bacterial infections.
Research Findings
Recent research has focused on synthesizing and characterizing new derivatives based on the core structure of this compound. These studies have explored modifications to enhance potency and selectivity against specific targets.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3,5-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide?
Answer:
The synthesis of this compound involves multi-step organic reactions, including:
- Coupling reactions : Etherification (e.g., Williamson synthesis) to form the pyran-3-yloxy linkage, as seen in analogous acetamide derivatives .
- Protection/deprotection strategies : For reactive functional groups like the tetrahydroisoquinoline moiety, which may require protection during acidic or basic conditions .
- Purification : Column chromatography (e.g., silica gel with gradients of MeOH/CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to isolate high-purity products .
Key reagents include acyl chlorides (e.g., acetyl chloride) and bases (e.g., Na₂CO₃) to facilitate nucleophilic substitutions.
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improving yield and reducing byproducts?
Answer:
DoE integrates statistical modeling to systematically vary parameters (e.g., temperature, stoichiometry, solvent ratios). For example:
- Central Composite Design : To optimize reaction time and reagent equivalents, minimizing side reactions like over-acylation .
- Response Surface Methodology : Identifies interactions between variables (e.g., pH and temperature) affecting cyclization of the tetrahydroisoquinoline ring .
Case studies show that DoE can enhance yields by 20–30% compared to one-factor-at-a-time approaches .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm for dimethylphenyl groups) and carbonyl signals (δ 168–170 ppm for acetamide and pyranone moieties) .
- Mass Spectrometry (ESI/APCI+) : Confirms molecular weight via [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z 347 for related acetamide derivatives) .
- IR Spectroscopy : Validates key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced: What strategies address low solubility of intermediates during purification?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF/DMSO) for dissolution, followed by antisolvent precipitation (e.g., water) .
- Derivatization : Introduce temporary solubilizing groups (e.g., Boc-protected amines) that are cleaved post-purification .
- Microwave-Assisted Recrystallization : Enhances crystal lattice formation for poorly soluble intermediates, improving yield by 15–20% .
Basic: What safety protocols are essential when handling reactive intermediates in the synthesis?
Answer:
- Ventilation : Use fume hoods for volatile reagents (e.g., acetyl chloride) to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact with corrosive agents .
- Emergency Procedures : Immediate rinsing with water (15+ minutes for eye contact) and medical consultation for ingestion/inhalation incidents .
Advanced: How can kinetic studies elucidate the mechanism of tetrahydroisoquinoline ring formation?
Answer:
- Rate Monitoring : Use in-situ techniques (e.g., FTIR or HPLC) to track intermediate concentrations over time .
- Isotopic Labeling : ¹³C-labeled reagents to trace cyclization pathways and identify rate-limiting steps (e.g., imine formation vs. ring closure) .
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and validate experimental activation energies .
Basic: What chromatographic methods resolve isomeric impurities in the final product?
Answer:
- Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate diastereomers .
- Chiral Stationary Phases : For enantiomeric resolution (e.g., cellulose-based columns) if asymmetric centers are present .
Advanced: How do steric and electronic effects influence the reactivity of the pyran-4-one core?
Answer:
- Steric Hindrance : Bulky substituents (e.g., tetrahydroisoquinolin-2-ylmethyl) slow nucleophilic attacks at the 4-oxo position, requiring elevated temperatures (80–100°C) for functionalization .
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) activate the pyranone ring for nucleophilic substitution, while electron-donating groups (e.g., methyl) deactivate it .
Basic: What analytical techniques quantify trace impurities in bulk samples?
Answer:
- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM) .
- ¹H NMR with Internal Standards : Quantifies residual solvents (e.g., DMSO) via integration against a known reference .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
